molecular formula C22H19ClN2O2S2 B15122756 4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide

4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B15122756
M. Wt: 443.0 g/mol
InChI Key: BWAVCVJDLPCMCO-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a benzene sulfonamide core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent sulfonamide formation. One common method involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings.

Scientific Research Applications

4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the benzothiazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzothiazole ring and sulfonamide group in 4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H19ClN2O2S2

Molecular Weight

443.0 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H19ClN2O2S2/c1-13-4-9-19-20(10-13)28-22(24-19)16-5-7-17(8-6-16)25-29(26,27)21-12-14(2)18(23)11-15(21)3/h4-12,25H,1-3H3

InChI Key

BWAVCVJDLPCMCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)Cl)C

Origin of Product

United States

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